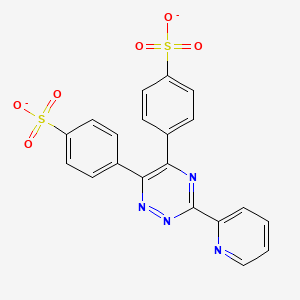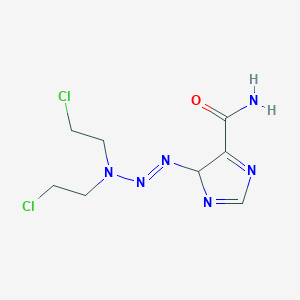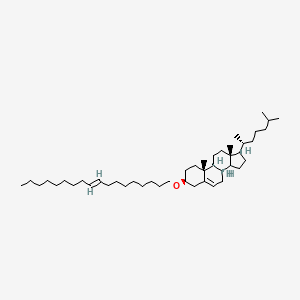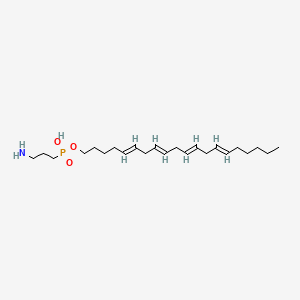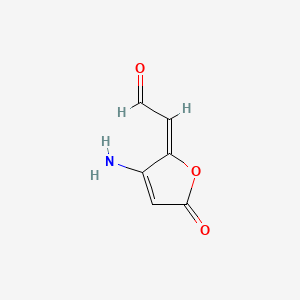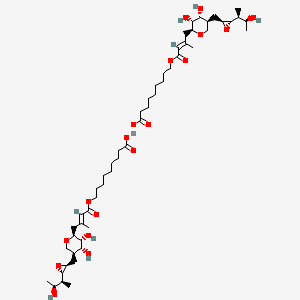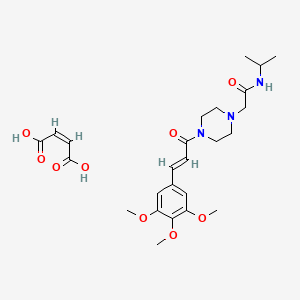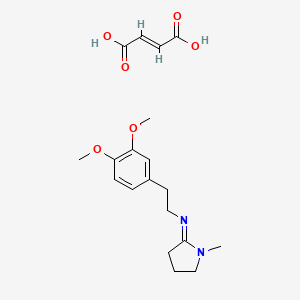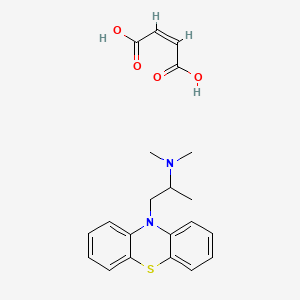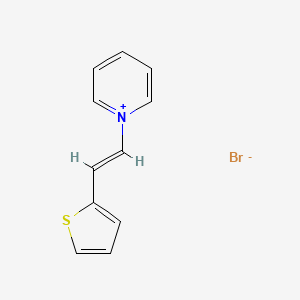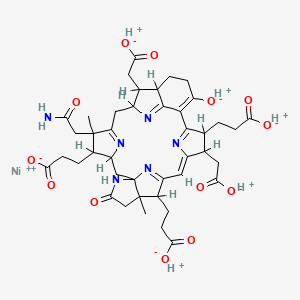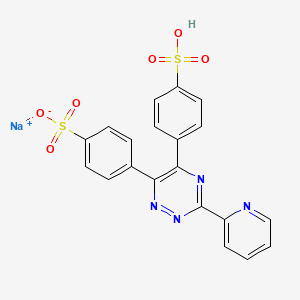
Ferrozine
Descripción general
Descripción
Ferrozine is a chemical compound used in laboratory exercises to react with ferrous iron to form a complex that can be used to measure ferrous iron in samples . It is highly specific for iron and forms an intensely-colored stable complex .
Synthesis Analysis
In the Ferrozine method, very low concentrations of iron can be determined using Ferrozine Iron Reagent, which is a 3-(2-pyridyl)-5, 6-bis (4-phensylsulfonic acid)-1, 2, 4-triazine, monosodium salt .
Molecular Structure Analysis
The molecular formula of Ferrozine is C20H13N4NaO6S2. It has an average mass of 492.460 Da and a monoisotopic mass of 492.017426 Da .
Chemical Reactions Analysis
Ferrozine reacts with ferrous iron to form a stable colored product which is measured spectrophotometrically at 562 nm . The intensity of color development is directly proportional to the amount of Fe2+ in the sample .
Physical And Chemical Properties Analysis
Ferrozine forms an intensely-colored stable complex and performs in the pH range of 3–7.5 . It has a high molar absorptivity and thus enhanced sensitivity for most antioxidants .
Aplicaciones Científicas De Investigación
Analysis of Dissolved Iron Species in Coastal Waters
- Summary of Application : Ferrozine is used in an autonomous in situ lab-on-chip analyzer to measure dissolved iron species in coastal waters .
- Methods of Application : The analyzer uses Ferrozine to react with the dissolved iron in the water sample, producing a colored complex that can be measured optically .
- Results or Outcomes : This method allows for real-time, high-resolution data on iron concentrations in coastal waters, which is crucial for understanding biogeochemical cycles .
Antioxidant Assay
- Summary of Application : Ferrozine is used in a novel antioxidant assay to measure the ferric reducing capacity of antioxidants .
- Methods of Application : In this assay, antioxidants reduce ferric ion to Fe (II), which then reacts with Ferrozine to form a colored complex. The intensity of the color is proportional to the antioxidant capacity .
- Results or Outcomes : This assay provides a sensitive and selective method for measuring the total antioxidant capacity of a sample .
Fe2+ Sensing System
- Summary of Application : Ferrozine is used in the development of an Fe2+ sensing system based on the inner filter effect between upconverting nanoparticles and ferrozine .
- Methods of Application : The system uses the overlap of the upconversion emission of Er3+ at approximately 545 nm and the absorbance of the Ferrozine:Fe2+ complex at 562 nm to measure changes in UCNP emission response as a function of Fe2+ concentration .
- Results or Outcomes : The probe displayed good selectivity and sensitivity for Fe2+, with a low limit of detection (LoD) of 2.74 μM .
Metal Chelating Assay
- Summary of Application : Ferrozine is used in a metal chelating assay as an antioxidant method .
- Methods of Application : In this assay, heavy metals cause oxidative stress and generate free radicals and reactive oxygen species (ROS) in metabolism . After metals are chelated with appropriate chelating agents, their damage in metabolism can be prevented and efficiently removed from the body .
- Results or Outcomes : This assay provides a method for determining the antioxidant ability of compounds .
Detection of Iron in Environmental Samples
- Summary of Application : Ferrozine is used in the quantification of Fe2+ ions in environmental samples due to its sharp increase in absorbance at 562 nm upon addition of Fe2+ .
- Methods of Application : The assay uses ferrozine to react with Fe2+ in the sample, producing a colored complex that can be measured spectrophotometrically .
- Results or Outcomes : This method allows for the detection of nanomolar concentrations of Fe2+ in environmental settings such as seawater and soils .
Treatment of Metal Toxicity
- Summary of Application : Ferrozine is used in metal chelation therapy to treat metal toxicity .
- Methods of Application : In this process, metals are chelated with appropriate chelating agents, preventing their damage in metabolism and efficiently removing them from the body .
- Results or Outcomes : This method provides a way to prevent the harmful effects of heavy metals, including oxidative stress and generation of reactive oxygen species (ROS) in metabolism .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S2.Na/c25-31(26,27)15-8-4-13(5-9-15)18-19(14-6-10-16(11-7-14)32(28,29)30)23-24-20(22-18)17-3-1-2-12-21-17;/h1-12H,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNYCXXBQPDPQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N4NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28048-33-1 (Parent) | |
| Record name | Ferrozine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow powder with a pungent odor; [HACH LANGE MSDS] | |
| Record name | Ferrozine sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11431 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ferrozine monosodium salt | |
CAS RN |
69898-45-9 | |
| Record name | Ferrozine sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069898459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4,4'-[3-(2-pyridinyl)-1,2,4-triazine-5,6-diyl]bis-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzene-4,4'-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(2-ethoxybenzoyl)hydrazinylidene]propanoic acid](/img/structure/B1232376.png)
![(4E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-1H-pyrazol-5-one](/img/structure/B1232378.png)

